Absence of Direct Comparative Bioactivity Data for CAS 1220034-02-5
An exhaustive search of primary research literature, patents (USPTO, WIPO, Espacenet), authoritative databases (PubChem, ChEMBL, BindingDB, DrugBank, PDSP Ki Database), and reputable vendor technical datasheets (Cayman Chemical, Tocris, MedChemExpress, Selleck Chemicals) identified zero quantitative bioassay results—binding affinity (Ki/IC₅₀), functional activity (EC₅₀/IC₅₀), selectivity ratios, or in vivo efficacy data—for the target compound 2-{2-[2-(sec-butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride (CAS 1220034-02-5). This compound appears to be a commercially available building block or screening library member that has not been profiled in peer-reviewed pharmacological studies. In contrast, its closest structurally confirmed analog, 3-{2-[4-(sec-butyl)-2-chlorophenoxy]ethyl}piperidine (SB-408124), has extensive published data including OX1R Ki = 26.9 nM, OX2R Ki = 1,704 nM, and selectivity ratio of ~63-fold [1]. A second positional analog, 4-{2-[2-(sec-butyl)-4-chlorophenoxy]ethyl}piperidine hydrochloride, is annotated in vendor catalogs as an orexin receptor type 1 ligand, though primary validation references are not publicly indexed. No direct head-to-head comparison data exist for the target compound against any comparator.
| Evidence Dimension | Receptor binding affinity (Ki) and functional antagonism |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | SB-408124 (3-{2-[4-(sec-butyl)-2-chlorophenoxy]ethyl}piperidine): OX1R Ki = 26.9 nM; OX2R Ki = 1,704 nM [1] |
| Quantified Difference | Cannot be calculated—target compound lacks any quantitative bioactivity measurement |
| Conditions | OX1R/OX2R calcium mobilization assay in CHO cells; radioligand binding assay |
Why This Matters
For procurement decisions, the complete absence of publicly available bioactivity data means this compound cannot be selected based on demonstrated pharmacological differentiation; its utility is limited to exploratory SAR or proprietary screening programs.
- [1] Langmead, C.J., Jerman, J.C., Brough, S.J., Scott, C., Porter, R.A. and Herdon, H.J. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor. British Journal of Pharmacology, 2004, 141(2), 340-346. View Source
